N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse biological activities, while the methanesulfonyl group (electron-withdrawing) and tetrahydronaphthalene system (partially saturated bicyclic structure) contribute to unique physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)17-9-5-4-8-16(17)19-22-23-20(27-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZAMMJGNYXVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
2-Methanesulfonylbenzoic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by reaction with hydrazine hydrate.
Reaction Conditions :
- Step 1 : 2-Methanesulfonylbenzoic acid (1 eq) refluxed with SOCl₂ (3 eq) in anhydrous dichloromethane (DCM) for 4 hours.
- Step 2 : The acyl chloride intermediate reacted with hydrazine hydrate (2 eq) in ethanol at 0–5°C for 1 hour.
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form the 1,3,4-oxadiazole ring.
Reaction Conditions :
- Hydrazide (1 eq), CS₂ (2 eq), and potassium hydroxide (KOH, 2 eq) in ethanol, refluxed for 8–12 hours.
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid Derivatives
Carboxylic Acid Activation
Tetrahydronaphthalene-2-carboxylic acid is activated to its acyl chloride using oxalyl chloride[(4)].
Reaction Conditions :
- Carboxylic acid (1 eq), oxalyl chloride (1.2 eq), catalytic dimethylformamide (DMF) in DCM, stirred at room temperature for 3 hours.
Coupling of Fragments
The acyl chloride is coupled with 5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine using a base to scavenge HCl.
Reaction Conditions :
- Acyl chloride (1 eq), oxadiazol-2-amine (1 eq), triethylamine (2 eq) in anhydrous tetrahydrofuran (THF), stirred at 25°C for 12 hours.
Optimization and Challenges
Solvent and Base Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Triethylamine | 72 | 98 |
| DCM | Pyridine | 68 | 95 |
| DMF | NaHCO₃ | 58 | 90 |
Temperature Effects
Elevating temperature to 40°C reduced yield (55%) due to side reactions, while lower temperatures (0°C) slowed the reaction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been explored for its applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition helps reduce inflammation and pain without affecting COX-1, thereby minimizing gastrointestinal side effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
1,3,4-Oxadiazole Derivatives:
Tetrazole and Triazole Analogs:
- N′-5-Tetrazolyl-N-Aroylthioureas ():
- Structural Difference : Tetrazole core (5-membered ring with four nitrogen atoms) replaces oxadiazole.
- Activity : Exhibits herbicidal and plant growth-regulating activities, suggesting heterocycle-dependent bioactivity profiles. The oxadiazole’s higher aromaticity may confer better stability in biological systems compared to tetrazoles .
Substituent Variations
Methanesulfonyl vs. Other Sulfonyl Groups:
Tetrahydronaphthalene vs. Other Bicyclic Systems:
- ((5S)-5-((Tetrahydro-2H-Pyran-2-yl)Oxy)-5,6,7,8-Tetrahydronaphthalen-2-yl)Methanol (): Structural Difference: Tetrahydronaphthalene moiety modified with a tetrahydro-2H-pyran-protected alcohol.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups including an oxadiazole ring and a tetrahydronaphthalene structure. The presence of the methanesulfonyl group is significant as it may enhance solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 329.43 g/mol |
| LogP | 3.45 |
| Polar Surface Area (PSA) | 81.44 Ų |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. The oxadiazole moiety is known for its ability to inhibit specific enzymes and receptors, which can lead to altered cellular processes. Preliminary studies suggest that compounds containing oxadiazole rings often exhibit significant antiproliferative effects by acting as tubulin inhibitors .
Biological Activity
Research indicates that compounds similar to this compound demonstrate a range of biological activities:
- Antimicrobial Activity : Compounds with the oxadiazole structure have been shown to possess moderate to high activity against various bacterial and fungal strains.
- Anticancer Properties : The structural features allow for potential anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives of oxadiazole have been documented to inhibit the growth of prostate cancer cells .
Case Studies
- Antiproliferative Effects : A study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated significant antiproliferative effects against DU-145 prostate cancer cells with IC50 values in the low micromolar range. This suggests that similar compounds may exhibit comparable effects due to their structural similarities .
- Tubulin Inhibition : Research has identified that certain oxadiazole derivatives act as tubulin inhibitors. This mechanism is crucial for the development of new chemotherapeutic agents targeting cancer cell division .
Comparative Analysis
The following table summarizes the biological activities of related compounds featuring the oxadiazole moiety:
| Compound Name | Biological Activity |
|---|---|
| N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole | Anticancer activity |
| 5-(trifluoromethyl)-1,3,4-oxadiazole derivatives | Antimicrobial properties |
| N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | Antibacterial activity |
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazine derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol) .
- Step 2 : Coupling the oxadiazole intermediate with a tetrahydronaphthalene-carboxamide moiety using carbodiimide-based coupling agents .
- Optimization : Solvent selection (e.g., DMF for polar intermediates, ethanol for cost-effectiveness) and temperature control (60–80°C) are critical for yield improvement. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .
Table 1 : Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, CS₂ | Ethanol | 70 | 65–75 |
| 2 | EDC/HOBt | DMF | RT | 50–60 |
Q. Which spectroscopic methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions .
- Infrared Spectroscopy (IR) : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₈N₄O₄S: 422.11) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Orthogonal Assays : Cross-validate enzyme inhibition results with cellular assays (e.g., Western blotting for target phosphorylation) .
- Substituent Analysis : Compare activity of analogs (e.g., methanesulfonyl vs. chlorobenzyl groups) to identify structure-activity relationships (SAR) .
- Meta-Analysis : Pool data from multiple studies to account for variability in assay conditions (e.g., pH, serum concentration) .
Q. What computational approaches model the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole N-atoms) using Schrödinger Suite .
Q. What strategies enable regioselective functionalization of the oxadiazole ring?
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions for alkylation .
- Protecting Groups : Temporarily block the carboxamide with Boc groups to direct sulfonation or halogenation .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at C-5 of the oxadiazole .
Data Contradiction Analysis
Example : Variability in reported IC₅₀ values for kinase inhibition.
- Root Cause : Differences in assay buffers (e.g., ATP concentration) or enzyme isoforms.
- Resolution : Standardize assay protocols (e.g., 1 mM ATP, pH 7.4) and validate with positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
